molecular formula C20H18ClN3O4S B3555964 2-({5-[(2H-1,3-BENZODIOXOL-5-YLOXY)METHYL]-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-1-(4-CHLOROPHENYL)ETHAN-1-ONE

2-({5-[(2H-1,3-BENZODIOXOL-5-YLOXY)METHYL]-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-1-(4-CHLOROPHENYL)ETHAN-1-ONE

Cat. No.: B3555964
M. Wt: 431.9 g/mol
InChI Key: HIFCCVCXGZSSFF-UHFFFAOYSA-N
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Description

This compound is a triazole-based derivative featuring a 1,3-benzodioxole moiety, an ethyl substituent at the 4-position of the triazole ring, and a sulfanyl-linked 4-chlorophenyl ethanone group. Its structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors where heterocyclic frameworks are critical .

Properties

IUPAC Name

2-[[5-(1,3-benzodioxol-5-yloxymethyl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]-1-(4-chlorophenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O4S/c1-2-24-19(10-26-15-7-8-17-18(9-15)28-12-27-17)22-23-20(24)29-11-16(25)13-3-5-14(21)6-4-13/h3-9H,2,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIFCCVCXGZSSFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC(=O)C2=CC=C(C=C2)Cl)COC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({5-[(2H-1,3-BENZODIOXOL-5-YLOXY)METHYL]-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-1-(4-CHLOROPHENYL)ETHAN-1-ONE typically involves multi-step organic reactions. The process may start with the preparation of the benzodioxole and triazole intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include bases, acids, and various solvents to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: Various substitution reactions can occur, particularly at the aromatic rings or the triazole moiety.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce new functional groups like halogens or alkyl chains.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry.

Biology

In biological research, this compound may be studied for its potential biological activity. It could serve as a lead compound for developing new drugs or as a tool for studying biochemical pathways.

Medicine

In medicine, this compound might be explored for its therapeutic potential. Its structure suggests it could interact with specific biological targets, making it a candidate for drug development.

Industry

In industry, this compound could be used in the development of new materials with specific properties. Its complex structure might impart unique physical or chemical characteristics to the materials.

Mechanism of Action

The mechanism of action of 2-({5-[(2H-1,3-BENZODIOXOL-5-YLOXY)METHYL]-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-1-(4-CHLOROPHENYL)ETHAN-1-ONE would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, thereby modulating their activity. The pathways involved would be determined by the specific biological context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Triazole Derivatives with Sulfanyl Linkages

A structurally similar compound, 1-(1,3-benzodioxol-5-yl)-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone (Sigma-Aldrich L245526), shares the benzodioxol and 4-chlorophenyl groups but substitutes the ethyl group with a 4-methylphenyl at the triazole 4-position.

Another analog, 2-(4-(2,4-difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone, replaces benzodioxol with a phenylsulfonyl group. The sulfonyl group introduces strong electron-withdrawing effects, which may alter redox properties or target selectivity compared to the benzodioxol-based compound .

Substituent Impact on Physicochemical Properties

  • Benzodioxol vs. Phenylsulfonyl : The benzodioxol group’s electron-donating nature contrasts with phenylsulfonyl’s electron-withdrawing effects, influencing dipole moments and binding interactions. Benzodioxol derivatives often exhibit enhanced π-π stacking in hydrophobic pockets .
  • Ethyl vs.

Table 1: Structural and Functional Comparison

Compound Name Substituents (Triazole 4-/5-Positions) Key Functional Groups Molecular Weight (g/mol) Notable Properties
Target Compound 4-Ethyl, 5-(benzodioxol-oxymethyl) Benzodioxol, 4-Cl-phenyl ~443.9* High lipophilicity, moderate steric bulk
Sigma-Aldrich L245526 4-Methylphenyl, 5-(4-Cl-phenyl) Benzodioxol, 4-Cl-phenyl 401.46 Improved solubility, reduced stability
2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone 4-(2,4-Difluorophenyl), 5-phenylsulfonyl Phenylsulfonyl, difluorophenyl ~525.5* Electron-withdrawing, high polarity

*Calculated based on analogous structures.

Analytical Techniques

  • NMR Spectroscopy : The benzodioxol group’s protons resonate as distinct singlets (δ ~6.0–6.5 ppm), while the 4-chlorophenyl group shows characteristic aromatic splitting patterns .
  • LC-MS/MS : Molecular networking (cosine score >0.8) can cluster this compound with other triazole derivatives, aiding dereplication .
  • X-ray Crystallography : Tools like SHELXL and WinGX enable precise determination of the triazole ring’s planarity and substituent orientation .

Bioactivity and Computational Insights

Predicted Bioactivity

The benzodioxol group may mimic catechol moieties in kinase inhibitors, while the 4-chlorophenyl group enhances hydrophobic binding .

Molecular Docking and Similarity Metrics

  • Tanimoto Coefficient: Comparison with known triazole-based inhibitors (e.g., antifungal agents) using Morgan fingerprints may reveal shared pharmacophores .
  • Docking Affinity : Substituting ethyl with bulkier groups (e.g., methylphenyl) could alter interactions with catalytic residues, as seen in docking studies of Verongiida alkaloids .

Biological Activity

The compound 2-({5-[(2H-1,3-benzodioxol-5-yloxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)-1-(4-chlorophenyl)ethan-1-one is a complex organic molecule that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure that includes:

  • A benzodioxole moiety which is known for various biological activities.
  • A triazole ring that contributes to its pharmacological properties.
  • A chlorophenyl group which can enhance lipophilicity and bioactivity.

Antimicrobial Activity

Research indicates that compounds containing the benzodioxole structure often exhibit antimicrobial properties. For instance, studies have demonstrated that derivatives of benzodioxole show significant activity against various bacterial strains, including:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus31.25 - 62.5 µg/mL
Escherichia coli40 µg/mL
Mycobacterium tuberculosis40 µg/mL

These findings suggest that the compound could be effective against resistant bacterial strains due to its structural components .

Cytotoxicity and Anticancer Potential

In vitro studies have shown that the compound exhibits cytotoxic effects on various cancer cell lines. For example, it has been tested against pancreatic cancer cells (DAN-G), demonstrating significant reduction in cell viability at certain concentrations. The mechanism appears to involve induction of apoptosis and inhibition of cell proliferation .

Anti-inflammatory Effects

The compound's potential anti-inflammatory activity has also been investigated. It is suggested that the triazole moiety may play a role in modulating inflammatory pathways, possibly through inhibition of pro-inflammatory cytokines .

The precise mechanism of action for this compound remains under investigation; however, some hypotheses based on structural analysis include:

  • Inhibition of Enzymatic Activity : The triazole ring may inhibit enzymes involved in inflammatory responses.
  • Interference with Cell Signaling Pathways : The compound may disrupt signaling pathways critical for cell survival and proliferation in cancer cells.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of similar compounds:

  • Study on Antimicrobial Activity : A study published in Journal of Medicinal Chemistry reported that benzodioxole derivatives exhibited a broad spectrum of antimicrobial activity against both Gram-positive and Gram-negative bacteria .
  • Cytotoxicity Assessment : Research published in Cancer Research indicated that triazole-containing compounds showed promising anticancer activity across multiple cancer cell lines, supporting the potential application of this compound in cancer therapy .
  • Inflammation Model Studies : Experimental models have demonstrated that compounds with similar structures can significantly reduce inflammation markers in vivo, suggesting therapeutic potential for inflammatory diseases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-({5-[(2H-1,3-BENZODIOXOL-5-YLOXY)METHYL]-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-1-(4-CHLOROPHENYL)ETHAN-1-ONE
Reactant of Route 2
Reactant of Route 2
2-({5-[(2H-1,3-BENZODIOXOL-5-YLOXY)METHYL]-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-1-(4-CHLOROPHENYL)ETHAN-1-ONE

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